molecular formula C8H19NO B13304315 2-Methoxy-4-methylhexan-1-amine

2-Methoxy-4-methylhexan-1-amine

Cat. No.: B13304315
M. Wt: 145.24 g/mol
InChI Key: XGBBPGQZCNREJN-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylhexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a hexane chain with an amine group (-NH2) at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylhexan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime, which is then reduced via catalytic hydrogenation to yield the desired amine . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product can be achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

2-Methoxy-4-methylhexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylhexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Methylhexan-2-amine: Similar structure but lacks the methoxy group.

    2-Methoxyhexan-1-amine: Similar structure but lacks the methyl group.

    4-Methoxyhexan-1-amine: Similar structure but the methoxy group is at a different position.

Uniqueness

2-Methoxy-4-methylhexan-1-amine is unique due to the presence of both a methoxy group and a methyl group on the hexane chain. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-4-methylhexan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-7(2)5-8(6-9)10-3/h7-8H,4-6,9H2,1-3H3

InChI Key

XGBBPGQZCNREJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CN)OC

Origin of Product

United States

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